ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromophenyl group, an ethoxy group, and a chromene core, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the bromophenyl and ethoxy groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial for scalable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenes.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl and chromene moieties play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propionate: Another bromophenyl-containing compound with different functional groups.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A compound with a bromophenyl group and different substituents.
Uniqueness
Ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxo-4H-chromene-2-carboxylate is unique due to its specific combination of functional groups and chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-7-ethoxy-4-oxochromene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-14-9-10-15-16(11-14)26-19(20(23)25-4-2)17(18(15)22)12-5-7-13(21)8-6-12/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFNBJNXIFOLOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)OCC)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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